molecular formula C10H12N4 B2902287 [2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine CAS No. 953719-87-4

[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine

Cat. No.: B2902287
CAS No.: 953719-87-4
M. Wt: 188.234
InChI Key: JKWVFJOYOZHXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine is a heterocyclic compound that features both imidazole and pyridine rings

Mechanism of Action

Target of Action

It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to interact with a broad range of targets due to their versatile chemical and biological properties .

Mode of Action

Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific derivative and target .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution in the body.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine typically involves the reaction of 2-methylimidazole with 4-chloromethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the imidazole ring attacks the carbon atom of the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique structure allows it to be incorporated into polymers and other materials, enhancing their properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-(1H-imidazol-1-yl)pyridin-4-yl)methanamine
  • (2-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)methanamine
  • (2-(2-Methyl-1H-imidazol-1-yl)pyridin-5-yl)methanamine

Uniqueness

[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine is unique due to the specific positioning of the methyl group on the imidazole ring and the methanamine group on the pyridine ring. This unique structure allows for specific interactions with biological targets and metal ions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[2-(2-methylimidazol-1-yl)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-12-4-5-14(8)10-6-9(7-11)2-3-13-10/h2-6H,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWVFJOYOZHXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.